4-[(3-nitrophenyl)methyl]thiomorpholine
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Overview
Description
4-[(3-nitrophenyl)methyl]thiomorpholine is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a thiomorpholine ring substituted with a 3-nitrophenylmethyl group.
Preparation Methods
The synthesis of 4-[(3-nitrophenyl)methyl]thiomorpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-[(3-nitrophenyl)methyl]thiomorpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include palladium catalysts for reduction, bases like potassium carbonate for substitution, and oxidizing agents for oxidation. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-nitrophenyl)methyl]thiomorpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including antidiabetic, antimigraine, and kinase inhibitors.
Biology: The compound is used in the development of reverse transcriptase inhibitors and other biologically active agents.
Industry: It is employed in the synthesis of antibiotics, antifungal, and antimycobacterial agents.
Mechanism of Action
The mechanism of action of 4-[(3-nitrophenyl)methyl]thiomorpholine is primarily related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, the compound’s derivatives may inhibit enzymes or receptors involved in disease pathways. The sulfur atom in the thiomorpholine ring can increase the lipophilicity of the molecule, enhancing its ability to interact with lipid membranes and molecular targets within cells .
Comparison with Similar Compounds
4-[(3-nitrophenyl)methyl]thiomorpholine can be compared with other similar compounds, such as:
4-(4-nitrophenyl)thiomorpholine: This compound has a similar structure but with the nitro group directly attached to the thiomorpholine ring.
Morpholine derivatives: These compounds have an oxygen atom in place of the sulfur atom in the ring, which can affect their chemical properties and biological activities.
The uniqueness of this compound lies in the presence of the sulfur atom, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-[(3-nitrophenyl)methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUOBZXHWOQHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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